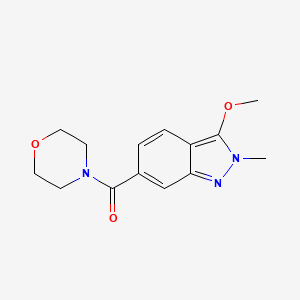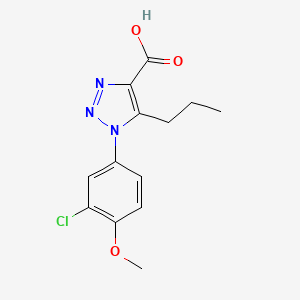
(5-Bromopyridin-3-yl)(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Bromopyridin-3-yl)(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)methanone: is a complex organic compound that has garnered interest in scientific research due to its unique chemical structure and potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a bromopyridine moiety, a fluorophenylsulfonyl group, and an azetidinone ring, making it a versatile molecule for further chemical modifications and applications.
Mecanismo De Acción
Target of Action
It’s known that this compound can be used in the pd-catalyzed suzuki-miyaura cross-coupling reaction . Therefore, it’s plausible that its targets could be related to the enzymes or proteins involved in this reaction.
Mode of Action
The compound interacts with its targets through the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling process, which allows the formation of carbon-carbon bonds by coupling a boronic acid with a halide . The fluorosulfate functionality of the compound has distinct reactivity compared to other functional groups used in Suzuki-Miyaura reactions, such as bromides, chlorides, and triflates .
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific context of its use. In the context of the Suzuki-Miyaura cross-coupling reaction, the compound would facilitate the formation of carbon-carbon bonds . The specific effects would depend on the other compounds involved in the reaction.
Action Environment
Environmental factors can influence the action, efficacy, and stability of (5-Bromopyridin-3-yl)(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)methanone. For instance, the temperature and pH could affect the rate and efficiency of the Suzuki-Miyaura cross-coupling reaction . Additionally, the presence of other compounds could also influence the reaction.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromopyridin-3-yl)(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)methanone typically involves multiple steps, starting with the preparation of the core pyridine and azetidinone structures. One common approach is to start with 5-bromopyridine-3-carboxylic acid and react it with 3-((4-fluorophenyl)sulfonyl)azetidine under suitable conditions to form the target compound. The reaction conditions may include the use of coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to streamline the process and reduce production costs. Additionally, purification techniques such as recrystallization or column chromatography would be used to obtain the final product in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The bromine atom on the pyridine ring can be oxidized to form a bromine oxide derivative.
Reduction: : The azetidinone ring can be reduced to form a corresponding amine.
Substitution: : The fluorophenylsulfonyl group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) .
Reduction: : Typical reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) .
Substitution: : Nucleophiles such as ammonia (NH3) or alkyl halides can be used, often in the presence of a base like triethylamine (Et3N) .
Major Products Formed
Oxidation: : Bromine oxide derivatives.
Reduction: : Amines derived from the azetidinone ring.
Substitution: : Various substituted phenylsulfonyl derivatives.
Aplicaciones Científicas De Investigación
This compound has several applications in scientific research:
Chemistry: : It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: : The compound's ability to interact with biological targets makes it useful in studying enzyme inhibition and receptor binding.
Industry: : Its unique chemical properties make it suitable for use in materials science and as an intermediate in the production of other valuable chemicals.
Comparación Con Compuestos Similares
This compound can be compared to other similar compounds, such as 5-bromopyridine-3-sulfonyl chloride and 3-((4-fluorophenyl)sulfonyl)azetidine . While these compounds share structural similarities, (5-Bromopyridin-3-yl)(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)methanone
List of Similar Compounds
5-bromopyridine-3-sulfonyl chloride
3-((4-fluorophenyl)sulfonyl)azetidine
5-bromopyridine-3-carboxylic acid
4-fluorophenylsulfonyl chloride
Propiedades
IUPAC Name |
(5-bromopyridin-3-yl)-[3-(4-fluorophenyl)sulfonylazetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrFN2O3S/c16-11-5-10(6-18-7-11)15(20)19-8-14(9-19)23(21,22)13-3-1-12(17)2-4-13/h1-7,14H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNGKWRXLAXFUHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC(=CN=C2)Br)S(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrFN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(4-fluorophenyl)-6-pentyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2888497.png)



![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-5-yl)-3-(phenylthio)propanamide](/img/structure/B2888504.png)
![[1-[(1-cyanocyclohexyl)amino]-1-oxopropan-2-yl] (E)-3-[1-(furan-2-ylmethyl)-2,5-dimethylpyrrol-3-yl]prop-2-enoate](/img/structure/B2888505.png)


![1-(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-3-((4-methoxyphenyl)sulfonyl)propan-1-one](/img/structure/B2888511.png)
![2-Ethyl-6-(2-fluorophenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2888512.png)
![1-(2,4-dimethylphenyl)-6-methoxy-4-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinoline](/img/structure/B2888513.png)
